REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].CC1(C)C(C)(C)O[B:11]([C:16]2[CH:21]=[CH:20][C:19]([C:22]3[C:23]([OH:28])=[CH:24][CH:25]=[CH:26][CH:27]=3)=[CH:18][CH:17]=2)O1>O1CCOCC1>[CH3:1][C:2]1([CH3:7])[CH2:5][O:6][B:11]([C:16]2[CH:17]=[CH:18][C:19]([C:22]3[C:23]([OH:28])=[CH:24][CH:25]=[CH:26][CH:27]=3)=[CH:20][CH:21]=2)[O:4][CH2:3]1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(CO)(CO)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1C(=CC=CC1)O)C
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
irradiation at 210° C. for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (50 mL) and 1:1 EtOAc/heptane (25 mL:25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(COB(OC1)C1=CC=C(C=C1)C=1C(=CC=CC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |